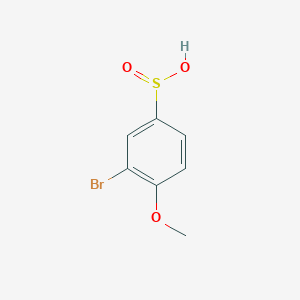

3-Bromo-4-methoxybenzene-1-sulfinic acid

Description

Overview of Arylsulfinic Acids in Modern Synthetic Methodologies

In contemporary organic chemistry, arylsulfinic acids are employed in a diverse range of synthetic transformations. They serve as key precursors for the formation of carbon-sulfur bonds, a critical step in the synthesis of many biologically active compounds. Their applications include, but are not limited to:

Sulfonylation Reactions: Arylsulfinic acids are excellent sources of sulfonyl groups (R-SO₂⁻) and are widely used in the synthesis of sulfones through reactions with various electrophiles.

Cross-Coupling Reactions: They participate in metal-catalyzed cross-coupling reactions to form sulfones and other sulfur-containing compounds.

Radical Reactions: Under appropriate conditions, arylsulfinic acids can generate sulfonyl radicals, which are valuable intermediates for the formation of C-S bonds in a radical fashion.

Synthesis of Sulfonamides: Through reactions with amines, arylsulfinic acids can be converted into sulfonamides, a functional group present in numerous therapeutic agents.

The versatility of arylsulfinic acids is a direct consequence of the multiple oxidation states available to the sulfur atom and the ability of the aryl ring to be functionalized with various substituents.

Structural Features and Electronic Modulations in Substituted Arylsulfinic Acids Influencing Reactivity

The reactivity of an arylsulfinic acid is intricately linked to the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, thereby influencing the nucleophilicity and stability of the sulfinic acid moiety.

In the case of 3-Bromo-4-methoxybenzene-1-sulfinic acid , the benzene (B151609) ring is substituted with a bromine atom and a methoxy (B1213986) group. These two substituents exert opposing electronic effects:

Methoxy Group (-OCH₃): The methoxy group is a strong electron-donating group due to the resonance effect, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. vaia.comstackexchange.comlibretexts.orgmsu.edu This increases the electron density of the ring, making it more activated towards electrophilic substitution. vaia.commsu.edu This electron-donating nature also enhances the nucleophilicity of the sulfinate anion.

Research Context of this compound within the Broader Field of Organosulfur Chemistry

While specific research focusing exclusively on this compound is limited in the current scientific literature, its importance can be inferred from the broad and ever-expanding field of organosulfur chemistry. Substituted arylsulfinic acids are crucial intermediates in the synthesis of a vast number of organic compounds with significant biological and material properties.

The presence of the bromo and methoxy substituents on the aromatic ring of this compound makes it a potentially valuable building block for the synthesis of more complex molecules. The bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The methoxy group, being a key feature in many natural products and pharmaceuticals, imparts specific electronic and steric properties to the molecule.

Therefore, the research context of this compound lies in its potential as a versatile intermediate for the synthesis of novel sulfones, sulfonamides, and other sulfur-containing compounds with tailored properties. Its utility is underscored by the general importance of substituted arylsulfinic acids in the development of new synthetic methodologies and the construction of complex molecular architectures.

Data Tables

General Properties of Arylsulfinic Acids

| Property | Description |

| General Formula | ArSO₂H |

| Acidity | Generally more acidic than carboxylic acids. |

| Stability | Can be unstable, prone to disproportionation to sulfonic acids and thiosulfonates. Often used as their more stable salts (sulfinates). |

| Reactivity | Act as nucleophiles (as sulfinates), electrophiles (after activation), and radical precursors. |

Properties of this compound

| Property | Value |

| CAS Number | 1368512-69-9 bldpharm.comchemsrc.com |

| Molecular Formula | C₇H₇BrO₃S bldpharm.com |

| Molecular Weight | 251.10 g/mol bldpharm.com |

| Predicted Reactivity | The methoxy group is expected to enhance the nucleophilicity of the sulfinate, while the bromine atom provides a site for further synthetic modifications. |

Properties

IUPAC Name |

3-bromo-4-methoxybenzenesulfinic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-11-7-3-2-5(12(9)10)4-6(7)8/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFMHRPBIGIGVMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 4 Methoxybenzene 1 Sulfinic Acid and Analogues

Established Synthetic Routes for Arylsulfinic Acids

The synthesis of arylsulfinic acids is a well-established field in organic chemistry, with several reliable methods available for the introduction of the sulfinic acid group (-SO₂H) onto an aromatic ring. These methods can be broadly categorized into conventional chemical synthesis strategies, techniques for incorporating specific functionalities like bromine and methoxy (B1213986) groups, and transformations of precursor functional groups.

Conventional Chemical Synthesis Strategies

The most common and widely used method for preparing arylsulfinic acids is the reduction of the corresponding arylsulfonyl chlorides. nih.gov This approach is favored due to the ready availability of a wide range of arylsulfonyl chlorides, which can be synthesized from the corresponding arenes through chlorosulfonylation. A variety of reducing agents can be employed for this transformation.

One of the most frequently utilized reducing agents is sodium sulfite (B76179) (Na₂SO₃) in an aqueous solution, often in the presence of a base such as sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction. nih.gov This method is advantageous because it is straightforward and generally provides the sodium salt of the sulfinic acid in good yield, which can then be acidified to produce the free sulfinic acid. Another common reducing agent is zinc dust. nih.gov

An alternative classical route to arylsulfinic acids involves the reaction of a Grignard reagent with sulfur dioxide. This method provides a direct way to form the carbon-sulfur bond. The initial product is a magnesium salt of the sulfinic acid, which upon acidic workup, yields the desired arylsulfinic acid.

The Sandmeyer-type reaction of an aryldiazonium salt with sulfur dioxide in the presence of a copper(I) catalyst also affords the corresponding arylsulfinic acid. durham.ac.uk This method is particularly useful for synthesizing arylsulfinic acids from anilines that might not be amenable to direct sulfonation or for accessing specific isomers.

| Synthetic Method | Starting Material | Key Reagents | Product | Reference |

| Reduction | Arylsulfonyl chloride | Sodium sulfite, Sodium bicarbonate | Sodium arylsulfinate | nih.gov |

| Reduction | Arylsulfonyl chloride | Zinc dust | Arylsulfinic acid | nih.gov |

| Grignard Reaction | Aryl halide | Magnesium, Sulfur dioxide | Arylsulfinic acid | |

| Diazotization-Sulfination | Arylamine | Sodium nitrite (B80452), HCl, Sulfur dioxide, Copper(I) salt | Arylsulfinic acid | durham.ac.uk |

Introduction of Bromine and Methoxy Functionalities in Aromatic Sulfinic Acid Synthesis

The synthesis of arylsulfinic acids bearing bromo and methoxy substituents requires careful consideration of the directing effects of these groups in electrophilic aromatic substitution reactions. The methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group, while the bromine atom (-Br) is a deactivating, ortho-, para-directing group.

When introducing these functionalities onto an aromatic ring that will subsequently be converted to a sulfinic acid, the order of the reactions is crucial. For instance, if starting with anisole (B1667542) (methoxybenzene), electrophilic bromination will primarily occur at the para position, and to a lesser extent, the ortho position. Subsequent introduction of the sulfonyl group (a precursor to the sulfinic acid) will be directed by both the methoxy and bromo substituents.

Precursor Transformations and Functional Group Interconversions to Access Sulfinic Acids

The synthesis of arylsulfinic acids often relies on the transformation of other sulfur-containing functional groups. As mentioned, the reduction of arylsulfonyl chlorides is a primary example of a precursor transformation. nih.gov Similarly, arylsulfonyl hydrazides can be converted to arylsulfinic acids.

Functional group interconversions can also be employed to arrive at the desired substituted aromatic precursor before the introduction of the sulfinic acid group. For example, a nitro group can be reduced to an amino group, which can then be diazotized and converted to the sulfinic acid. This provides a versatile route to arylsulfinic acids that may not be directly accessible through other methods.

Targeted Synthetic Approaches for 3-Bromo-4-methoxybenzene-1-sulfinic Acid

The specific synthesis of this compound necessitates a regioselective approach to ensure the correct 1,3,4-substitution pattern on the benzene (B151609) ring. This is typically achieved through multi-step organic synthesis pathways that utilize brominated and methoxylated aromatic intermediates.

Multi-Step Organic Synthesis Pathways Involving Brominated and Methoxylated Aromatic Intermediates

A plausible and documented synthetic route to this compound starts from a readily available brominated and methoxylated precursor. One such strategic starting material is 2-bromoanisole (B166433) (1-bromo-2-methoxybenzene).

The key steps in this pathway are:

Chlorosulfonylation of 2-bromoanisole: 2-bromoanisole is treated with chlorosulfonic acid. The methoxy group directs the electrophilic chlorosulfonylation to the para position, resulting in the formation of 3-bromo-4-methoxybenzenesulfonyl chloride. google.com

Reduction of the sulfonyl chloride: The resulting 3-bromo-4-methoxybenzenesulfonyl chloride is then reduced to the target sulfinic acid. This reduction can be effectively carried out using sodium sulfite in an aqueous medium. nih.gov

An alternative pathway could potentially start from 3-bromo-4-methoxyaniline. This would involve:

Diazotization of 3-bromo-4-methoxyaniline: The aniline (B41778) is treated with a source of nitrous acid (e.g., sodium nitrite and a strong acid) to form the corresponding diazonium salt.

Sulfination of the diazonium salt: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to introduce the sulfinic acid group.

Role of Specific Precursors and Intermediate Derivatization Strategies

The choice of the initial precursor is critical for the successful synthesis of this compound. 2-Bromoanisole is an effective precursor because the directing effects of the bromo and methoxy groups align to favor the formation of the desired 3-bromo-4-methoxy substitution pattern during the chlorosulfonylation step.

Optimization of Reaction Conditions, Solvent Systems, and Catalyst Utilization for Enhanced Yields and Selectivity

Solvent Systems: The polarity of the solvent plays a critical role in C-S cross-coupling reactions. Studies on the synthesis of diaryl sulfones from aryl sulfinic acids have shown that polar aprotic solvents, often in combination with water, are particularly effective. For instance, solvent screening experiments have demonstrated that mixtures like DMSO-H₂O and DMF-H₂O can provide high yields, whereas nonpolar solvents such as 1,4-dioxane (B91453) and toluene (B28343) are less efficient. researchgate.net The use of water alone as a solvent has also been explored, aligning with green chemistry principles, and has proven successful in certain reactions like the electrophilic sulfenylation of indoles with arylsulfinic acids. nih.gov

Catalyst Utilization: Many synthetic routes for sulfinic acid derivatives rely on metal catalysis, with copper-based systems being common. The optimization of catalyst loading is crucial; sufficient catalyst is needed for efficient conversion, but an excess can lead to unwanted side reactions or increased costs and waste. For a CuI-catalyzed synthesis of diaryl sulfones, it was determined that an optimal catalyst system required 10 mol% of CuI along with 20 mol% of a specific ligand to achieve the highest yield. researchgate.net The absence of the ligand resulted in no product formation, highlighting its essential role in the catalytic cycle. researchgate.net

Reaction Conditions: The choice of base and temperature are also pivotal. In the aforementioned copper-catalyzed sulfonylation, various bases were tested, with potassium acetate (B1210297) (KOAc) providing a superior yield (93%) compared to stronger bases like sodium carbonate or potassium hydroxide, which resulted in low conversions. researchgate.net Reaction time is another parameter that requires optimization to maximize product formation while minimizing the generation of byproducts. scielo.br Systematic experimentation to balance these conditions is essential for developing a robust and efficient synthetic protocol. nih.gov

Table 1: Optimization of Reaction Conditions for a Model C-S Coupling Reaction Data compiled from studies on the synthesis of diaryl sulfones from arylsulfinic acids. researchgate.net

| Parameter Varied | Condition | Observed Yield (%) | Notes |

|---|---|---|---|

| Solvent | DMSO/H₂O (1:1) | ~90% | High yield in polar aprotic solvent mixture. |

| DMF/H₂O (1:1) | ~85% | Slightly lower yield than DMSO mixture. | |

| 1,4-Dioxane | Low | Inefficient conversion in nonpolar solvent. | |

| Toluene | Low | Inefficient conversion in nonpolar solvent. | |

| Base | KOAc | 93% | Optimal base for this transformation. |

| Cs₂CO₃ | Low | Stronger bases were less effective. | |

| NaOH | Low | Stronger bases were less effective. | |

| Catalyst System | 10 mol% CuI, 20 mol% Ligand | 93% | Optimal catalyst and ligand loading. |

| 10 mol% CuI, No Ligand | 0% | Demonstrates the necessity of the ligand. |

Advanced and Sustainable Synthetic Strategies for Arylsulfinic Acids

Modern organic synthesis is increasingly focused on developing methodologies that are not only efficient but also environmentally benign. This has led to the exploration of advanced techniques that minimize waste, reduce energy consumption, and avoid the use of hazardous reagents.

Electrochemical Synthesis Methodologies for Sulfinic Acid Derivatives

Electrochemical synthesis offers a powerful and green alternative to conventional chemical methods. By using electricity as a "reagent," it is often possible to avoid the need for stoichiometric chemical oxidants or reductants, thereby reducing waste. chemrxiv.orgresearchgate.net This technique has been successfully applied to the synthesis of sulfinic acid derivatives.

For example, sulfinic esters have been prepared through the direct electrochemical oxidative coupling of readily available thiophenols and alcohols. chemrxiv.org This process proceeds without any metallic catalysts, bases, or external oxidants, making it an environmentally friendly approach. chemrxiv.orgorganic-chemistry.org Similarly, electrochemical methods have been developed for synthesizing sulfinic and sulfonic esters from sulfonyl hydrazides. researchgate.netrsc.org Mechanistic studies suggest that these transformations can proceed through the formation of radical species generated via single electron transfer processes at an electrode. rsc.orgrsc.org

Visible Light-Induced Synthetic Approaches for C-S Bond Formation

Photoredox catalysis, which utilizes visible light to drive chemical reactions, has emerged as a mild and sustainable tool for forming C-S bonds. These reactions can often be conducted at room temperature and under metal-free conditions, offering significant advantages over traditional methods that may require high temperatures and transition-metal catalysts.

One notable example is the direct sulfenylation of sp² C-H bonds using arylsulfinic acids as odorless sulfur sources. rsc.org This reaction can be catalyzed by an organic dye, such as Eosin B, under visible light irradiation, providing diverse heteroaryl sulfides in moderate to good yields. rsc.orgfao.org In addition to metal-free systems, hybrid approaches that combine visible light with copper catalysis have been developed for the sulfonylation of aryl halides with sulfinates. acs.orgnih.gov These methods expand the toolkit for constructing organosulfones, which are important structural motifs in medicinal and materials chemistry. acs.org The use of sulfinic acids and their salts as precursors in a variety of visible-light-induced reactions highlights their versatility in modern organic synthesis. researchgate.net

Table 2: Examples of Advanced Synthetic Strategies for Sulfinic Acid Derivatives

| Methodology | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Electrochemical Synthesis | Thiophenols, Alcohols | Sulfinic Esters | No metal catalyst, base, or external oxidant needed. | chemrxiv.org |

| Electrochemical Synthesis | Sulfonyl Hydrazides, Trialkyl Orthoformates | Sulfinic Esters | Avoids traditional oxidizing agents. | rsc.org |

| Visible Light Photoredox (Metal-Free) | Arylsulfinic Acids, Heteroarenes | Heteroaryl Sulfides | Room temperature, uses organic dye catalyst (Eosin B). | rsc.org |

| Visible Light/Copper Co-catalysis | Aryl Halides, Sulfinates | Organosulfones | Mild conditions for sulfonylation. | acs.orgnih.gov |

Application of Green Chemistry Principles in the Synthesis of Sulfinic Acids

The principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally responsible. mdpi.comnih.gov Many of the advanced methodologies discussed are inherently aligned with these principles.

A core tenet of green chemistry is the use of safer solvents. Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. mdpi.com Its successful application in the synthesis of 3-arylsulfinylindoles from arylsulfinic acids without any added catalyst demonstrates its potential to replace hazardous organic solvents. nih.gov Furthermore, solvent-free synthesis represents an even greener approach, which has been demonstrated in the preparation of functionalized organosilicas. rsc.org

Catalysis is another cornerstone of green chemistry, as catalysts can enable reactions with higher atom economy and lower energy requirements. mdpi.com The use of photocatalysts and electrocatalysis reduces the reliance on stoichiometric reagents that contribute to waste streams. chemrxiv.orgrsc.org By designing synthetic routes that incorporate these principles—such as using renewable feedstocks, minimizing derivatization steps, and maximizing atom economy—the synthesis of this compound and its analogues can be made more sustainable.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Methoxybenzene 1 Sulfinic Acid

Fundamental Reaction Types of Arylsulfinic Acids

Arylsulfinic acids, including 3-bromo-4-methoxybenzene-1-sulfinic acid, are versatile intermediates in organic synthesis, characterized by the reactive sulfinic acid moiety (-SO₂H) attached to an aromatic ring. The chemical behavior of this class of compounds is dictated by the sulfur atom's intermediate oxidation state and the electronic properties of the aryl group.

Oxidation and Reduction Pathways of the Sulfinic Acid Moiety

The sulfur atom in the sulfinic acid group is in a +4 oxidation state, making it susceptible to both oxidation and reduction.

Oxidation: Arylsulfinic acids are readily oxidized to the corresponding sulfonic acids (-SO₃H), where the sulfur atom achieves a +6 oxidation state. nih.govnih.gov This transformation can be accomplished using various oxidizing agents, such as hydrogen peroxide. nih.gov In biological contexts, the oxidation of cysteine residues in proteins can lead to the formation of sulfenic acid (Cys-SOH), which can be further oxidized to sulfinic acid (Cys-SO₂H) and ultimately to the irreversible sulfonic acid (Cys-SO₃H). nih.gov

Reduction: The reduction of arylsulfinic acids is less common but can lead to the formation of disulfides or thiols. In biological systems, the reduction of cysteine sulfinic acid is a notable process catalyzed by the enzyme sulfiredoxin, highlighting a controlled and reversible redox mechanism that was once considered irreversible. nih.gov

Table 1: Oxidation and Reduction Reactions of the Sulfinic Acid Moiety

| Reaction Type | Reactant | Common Reagents/Conditions | Product |

|---|---|---|---|

| Oxidation | Arylsulfinic Acid (R-SO₂H) | Hydrogen Peroxide (H₂O₂) | Arylsulfonic Acid (R-SO₃H) |

| Reduction | Cysteine Sulfinic Acid | Sulfiredoxin (enzyme) | Cysteine (thiol) |

Nucleophilic and Electrophilic Substitution Reactions on the Aromatic Ring and Sulfinic Acid Group

The dual nature of the arylsulfinic acid structure allows for reactivity at both the aromatic ring and the sulfur center.

Electrophilic Aromatic Substitution: The aromatic ring of this compound is activated by the electron-donating methoxy (B1213986) group and deactivated by the electron-withdrawing bromo and sulfinic acid groups. Electrophilic substitution reactions, such as nitration or further halogenation, will be directed by the interplay of these substituents. masterorganicchemistry.com The sulfonation of benzene (B151609), for instance, is a classic electrophilic aromatic substitution reaction that proceeds through the attack of the aromatic ring on an electrophile like sulfur trioxide. This reaction is reversible, a process known as desulfonation.

Nucleophilic Behavior of the Sulfinic Acid Group: The sulfinic acid, particularly in its deprotonated sulfinate salt form, is an excellent nucleophile. The sulfur atom can attack various electrophiles. For instance, arylsulfinates can participate in Sₙ2 reactions, attacking alkyl halides to form sulfones. libretexts.orgnih.gov They can also react with o-quinones, generated from the oxidation of catechols, in a nucleophilic addition process to synthesize diaryl sulfones. researchgate.net

Coupling Reactions and Formation of Diverse Carbon-Sulfur Bonds

Arylsulfinic acids are highly valuable precursors for the formation of carbon-sulfur (C-S) bonds, primarily through cross-coupling reactions that lead to the synthesis of sulfones. organic-chemistry.org These reactions often utilize transition metal catalysts to couple the sulfinate with various organic partners. organic-chemistry.orgresearchgate.net

Common coupling partners include:

Arylboronic acids: Copper-catalyzed coupling of arylsulfinic acid salts with arylboronic acids provides a mild and efficient route to diaryl sulfones. organic-chemistry.org

Diaryliodonium salts: In the absence of a transition metal, arylsulfinate salts can react with diaryliodonium salts to yield diaryl sulfones under mild conditions. organic-chemistry.org

Alkenes and Alkynes: Photoredox catalysis enables the cross-coupling of arylsulfinic acids with terminal alkynes to regioselectively prepare vinyl sulfones. nih.gov In these reactions, a sulfur-centered radical is typically generated, which then adds across the unsaturated bond. nih.gov

Table 2: Selected C-S Bond Forming Reactions with Arylsulfinates

| Coupling Partner | Catalyst/Conditions | Product Type |

|---|---|---|

| Arylboronic Acids | Copper Catalyst | Diaryl Sulfone |

| Diaryliodonium Salts | Metal-free, Microwave | Diaryl Sulfone |

| Terminal Alkynes | Eosin Y, Photoredox | Vinyl Sulfone |

| Aryl Halides | Palladium Catalyst | Diaryl Sulfone |

Detailed Reaction Mechanisms Involving this compound

The reactivity of this compound can be understood through several key mechanistic pathways, including radical processes and transition metal-catalyzed cycles.

Radical Processes and Sulfonyl Radical Generation

Sulfonyl radicals (R-SO₂•) are key reactive intermediates that can be generated from arylsulfinic acids and their salts. researchgate.net These radicals are pivotal in various sulfonylation reactions. A common method for their generation is through single-electron transfer (SET) oxidation, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis. researchgate.netresearchgate.netcam.ac.uk

For example, under photoredox conditions, a photocatalyst like Eosin Y can be excited by visible light and oxidize the arylsulfinate anion. nih.gov This generates a sulfur-centered radical that can engage in subsequent reactions, such as addition to alkenes or alkynes to form new C-S bonds. nih.gov These radical processes are often characterized by their tolerance of various functional groups and mild reaction conditions. nih.govcam.ac.uk

The presumed generation of a sulfonyl radical from this compound would follow this general pathway, enabling its use in radical-mediated C-S bond formations.

Transition Metal-Catalyzed Transformations and Proposed Catalytic Cycles

Transition metals, particularly palladium, nickel, and copper, are extensively used to catalyze cross-coupling reactions involving arylsulfinates. organic-chemistry.orgresearchgate.net These reactions provide powerful methods for constructing C-S bonds, leading to the synthesis of sulfones and other sulfur-containing compounds. organic-chemistry.orgresearchgate.netnih.gov

A general catalytic cycle for a palladium-catalyzed cross-coupling reaction between an aryl halide (Ar-X) and an arylsulfinate salt (Ar'-SO₂Na), such as the sodium salt of this compound, can be proposed as follows:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) intermediate (Ar-Pd-X).

Transmetalation/Salt Metathesis: The sulfinate salt displaces the halide on the palladium complex to form a new Pd(II) species (Ar-Pd-SO₂Ar').

Reductive Elimination: This intermediate undergoes reductive elimination to form the final diaryl sulfone product (Ar-SO₂Ar') and regenerate the Pd(0) catalyst, allowing the cycle to continue.

This mechanistic framework explains the formation of unsymmetrical diaryl sulfones and highlights the efficiency of transition metal catalysis in C-S bond formation. organic-chemistry.org Nickel-catalyzed couplings follow similar principles and have become increasingly important for these transformations. researchgate.net

Ligand-to-Ligand Hydrogen Transfer and Other Key Mechanistic Steps

The concept of ligand-to-ligand hydrogen transfer (LLHT) is a crucial mechanistic step in various catalytic cycles, often involving transition metal complexes. This process typically entails the transfer of a hydrogen atom between two ligands coordinated to the same metal center. In the context of reactions involving sulfinic acids, hydrogen atom transfer (HAT) reactivity has been a subject of study, particularly their ability to act as hydrogen-atom donors. nih.govrsc.org These studies provide general insights into the O-H bond dissociation enthalpies and reaction kinetics of sulfinic acids with various radicals. rsc.org

However, specific investigations into LLHT processes directly involving this compound as a ligand are absent from published research. Mechanistic studies on palladium-catalyzed cross-coupling reactions of (hetero)aryl sulfinate salts have been conducted, but these focus on the broader reaction mechanism, including oxidative addition and reductive elimination, rather than specific LLHT steps involving this particular sulfinic acid. unimelb.edu.auacs.org Without targeted experimental or computational studies on this compound, any discussion of its role in LLHT or other specific mechanistic steps would be purely speculative.

Computational and Theoretical Studies of Reactivity and Mechanism

Computational chemistry provides powerful tools for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules. Quantum chemical calculations, such as Density Functional Theory (DFT), are frequently employed for these purposes. nih.gov

Quantum Chemical Calculations of Reaction Intermediates, Transition States, and Energy Profiles

While quantum chemical calculations have been applied to various organic molecules, including sulfonamides and other sulfur-containing compounds, to study their molecular geometry, electronic properties, and reaction pathways, there is no specific literature detailing such calculations for this compound. nih.govchemrxiv.org General studies on cysteine sulfinic acid have utilized computational methods to understand its conformational preferences and electronic properties. rsc.org However, these findings cannot be directly extrapolated to predict the specific behavior of this compound in chemical reactions, which would be influenced by its unique substitution pattern.

Mechanistic Probes Through Integrated Spectroscopic and Computational Techniques

The combination of spectroscopic techniques (like NMR) and computational analysis is a powerful approach for mechanistic investigations. ias.ac.in This integrated strategy has been used to study the mechanism of palladium-catalyzed cross-coupling reactions involving sulfinates, allowing for the characterization of intermediates and the elucidation of reaction pathways. unimelb.edu.auacs.org Spectroscopic and computational studies have also been performed on related molecules like 4-methoxythioanisole (B167831) to understand their structural and vibrational characteristics.

Despite the utility of this approach, there are no published studies that apply integrated spectroscopic and computational techniques specifically to investigate the reactivity and reaction mechanisms of this compound.

Kinetic and Thermodynamic Insights into Reaction Pathways

Kinetic and thermodynamic studies are fundamental to understanding the feasibility and rate of chemical reactions. For instance, the sulfonation of naphthalene (B1677914) has been studied to illustrate the principles of kinetic versus thermodynamic control. thecatalyst.org Furthermore, mechanistic studies of reactions involving sulfinic acids have sometimes included kinetic analysis to determine reaction orders and propose rate-determining steps. oregonstate.edu

However, a search of the scientific literature reveals no specific kinetic or thermodynamic data for reactions involving this compound. Without experimental data or computational modeling of its reaction pathways, it is not possible to provide insights into the kinetic and thermodynamic parameters that govern its chemical behavior.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Building Block in the Synthesis of Complex Organic Molecules

3-Bromo-4-methoxybenzene-1-sulfinic acid serves as a versatile and valuable building block in the synthesis of a variety of complex organic molecules. Its unique combination of a reactive sulfinic acid group, a methoxy-activated aromatic ring, and a bromine atom allows for its incorporation into diverse molecular architectures, particularly those containing sulfur.

Construction of Sulfur-Containing Heterocycles and Functionalized Aromatic Systems

While direct, specific examples of the use of this compound in the synthesis of sulfur-containing heterocycles are not extensively documented in readily available literature, its role can be inferred from the known reactivity of sulfinic acids. organic-chemistry.orgresearchgate.netchemistryviews.org Sulfinic acids are well-established precursors for the formation of various sulfur-containing rings. organic-chemistry.orgresearchgate.netchemistryviews.org For instance, they can be utilized in cyclization reactions to form thiazines and other related heterocyclic systems. researchgate.net The presence of the bromo and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound provides handles for further functionalization, enabling the synthesis of a wide array of substituted, functionalized aromatic systems. The sulfinic acid moiety can be transformed into other sulfur-containing groups, which can then participate in intramolecular cyclization reactions to build heterocyclic rings.

Applications in the Synthesis of Allylic Sulfones

A significant application of this compound is in the synthesis of allylic sulfones. mdpi.comdoaj.orgnih.govresearchgate.net These structural motifs are of considerable importance in organic synthesis and medicinal chemistry. The hydrosulfonylation of 1,3-dienes with sulfinic acids, including aryl sulfinic acids like this compound, provides a direct and atom-economical route to allylic sulfones. mdpi.comdoaj.orgnih.govresearchgate.net

Recent research has highlighted catalyst- and additive-free methods for the synthesis of allylic sulfones by reacting electron-rich aryl-1,3-dienes with sulfinic acids. mdpi.comdoaj.orgnih.govresearchgate.net This approach is lauded for its environmental friendliness and operational simplicity. The reaction typically proceeds at room temperature and demonstrates high regio- and chemo-selectivity. mdpi.comdoaj.orgnih.govresearchgate.net The proposed mechanism involves the protonation of the 1,3-diene by the sulfinic acid to form an allylic carbocation, which is then attacked by the sulfinate anion. mdpi.comnih.gov

Furthermore, palladium-catalyzed methodologies have been developed for the chemodivergent synthesis of either branched or linear allylic sulfones from allenes and sulfinic acids. organic-chemistry.org The selectivity of these reactions is controlled by the choice of ligand. organic-chemistry.org Boron-catalyzed hydrosulfonylation of 1,3-dienes with sulfinic acids also offers a pathway to branched allylic sulfones. researchgate.net

Table 1: Methodologies for the Synthesis of Allylic Sulfones from Sulfinic Acids

| Method | Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Catalyst- and Additive-Free Hydrosulfonylation | Electron-rich aryl-1,3-dienes, Sulfinic Acids | Room temperature, ambient air | Allylic Sulfones | mdpi.comdoaj.orgnih.govresearchgate.net |

| Palladium-Catalyzed Coupling | Allenes, Sulfinic Acids | Palladium catalyst with specific ligands | Branched or Linear Allylic Sulfones | organic-chemistry.org |

| Boron-Catalyzed Hydrosulfonylation | 1,3-Dienes, Sulfinic Acids | Boron trifluoride etherate | Branched Allylic Sulfones | researchgate.net |

Integration into Diverse Aromatic Scaffolds, Including Sulfinylated Phenanthrenes and Indoles

The versatility of this compound extends to its integration into complex polycyclic aromatic scaffolds. A notable example is the synthesis of sulfinylated phenanthrenes. A direct synthesis has been developed involving the BF₃-promoted annulation of 2-alkynyl biaryls with arylsulfinic acids. researchgate.net This method provides an efficient route to functionalized phenanthrene (B1679779) derivatives.

In a related application, arylsulfinic acids are employed in the sulfenylation of indoles to produce 3-sulfenylindoles. rsc.orgresearchgate.netnih.govnih.govresearchgate.net These compounds are of interest due to their presence in various biologically active molecules. nih.govnih.gov An unprecedented byproduct-promoted regioselective sulfenylation of indoles with sulfinic acids has been reported, which proceeds without the need for an external catalyst. rsc.org Other methods include iodophor-catalyzed sulfenylation in an aqueous phase and HI-promoted sulfenylation. nih.govresearchgate.net The sulfinic acid acts as the source of the sulfenyl group that is introduced at the C3 position of the indole (B1671886) ring.

Strategic Functional Group Transformations and Derivatization

The sulfinic acid functionality of this compound is a key feature that allows for a range of strategic functional group transformations and derivatizations, leading to the synthesis of other important classes of organosulfur compounds.

Synthesis of Sulfonyl Derivatives (e.g., sulfones, sulfonamides)

This compound is a direct precursor to various sulfonyl derivatives, most notably sulfones and sulfonamides. The oxidation of the sulfinic acid group leads to the corresponding sulfonic acid, which can be converted to a sulfonyl chloride. ekb.eg This sulfonyl chloride, 3-bromo-4-methoxybenzene-1-sulfonyl chloride, is a key intermediate for the synthesis of sulfones and sulfonamides. bldpharm.com

Sulfonamides can be synthesized by reacting the sulfonyl chloride with primary or secondary amines. ekb.egucl.ac.uk Several methods have been developed for this transformation, including microwave-assisted preparations and reactions using various bases and catalysts. ekb.eg The resulting 3-bromo-4-methoxybenzene-1-sulfonamide (B2375190) is a compound with potential applications in medicinal chemistry. biosynth.com

Sulfones can be synthesized through various methods, including the oxidation of sulfides, which can be derived from sulfinic acids. organic-chemistry.org Alternatively, sulfones can be prepared by reacting sulfinates with suitable electrophiles.

Chemo- and Regioselective Transformations Utilizing the Sulfinic Acid Functionality

The sulfinic acid group of this compound allows for chemo- and regioselective transformations. As discussed in the synthesis of allylic sulfones, the reaction of sulfinic acids with 1,3-dienes proceeds with high regioselectivity, leading to the formation of a specific constitutional isomer. mdpi.comdoaj.orgnih.govresearchgate.net This selectivity is attributed to the mechanism of the reaction, which involves the formation of the most stable allylic carbocation intermediate. mdpi.comnih.gov

In palladium-catalyzed reactions with allenes, the regioselectivity (branched vs. linear product) can be controlled by the choice of the ligand, demonstrating the tunability of the reactivity of the sulfinic acid. organic-chemistry.org This ability to direct the outcome of a reaction based on the reaction conditions or catalytic system is a hallmark of modern synthetic organic chemistry and highlights the utility of sulfinic acids as versatile reagents.

Emerging Applications in Green Chemistry and Sustainable Processes

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies in organic chemistry. For compounds like this compound, these principles are being applied to create more environmentally benign and efficient processes. The focus is on reducing waste, eliminating the need for hazardous reagents and catalysts, and utilizing renewable resources and energy-efficient conditions.

Development of Catalyst-Free and Additive-Free Reaction Methodologies

A significant advancement in the sustainable synthesis of sulfinic acid derivatives and their subsequent products is the development of reaction pathways that proceed without the need for metal catalysts or additives. These methodologies not only reduce the environmental impact associated with catalyst toxicity and contamination of products but also simplify purification processes, leading to cost and time savings.

Recent research has demonstrated the feasibility of catalyst-free arylsulfonylation reactions. For instance, a simple and efficient catalyst-free procedure has been developed for the creation of sulfonated oxindoles through the direct arylsulfonylation of N-arylacrylamides with sulfinic acids. researchgate.net This method relies on the use of inexpensive oxidants and readily available starting materials, offering a highly attractive approach with excellent functional group tolerance. researchgate.net While not yet specifically reported for this compound, this methodology suggests a potential pathway for its application in catalyst-free carbon-sulfur bond formation.

Another promising avenue is the use of electrochemical methods. A novel, catalyst-free electrochemical approach for the sulfonylation of organoboronic acids using sodium arylsulfinate salts has been reported to produce a variety of sulfones in good to excellent yields at room temperature. This process is environmentally friendly as it avoids the use of metal catalysts and operates under mild conditions.

Furthermore, a sustainable and mild one-step strategy for the synthesis of aryl sulfonic acids from aryl halides has been explored, utilizing the inexpensive and eco-friendly sulfur dioxide surrogate, thiourea (B124793) dioxide, with air serving as a green oxidant. rsc.orgrsc.org Notably, this transformation proceeds through a sulfinate intermediate and can be achieved under transition-metal-free conditions. rsc.orgrsc.org This suggests a potential green synthetic route to this compound itself, or its precursor sulfonic acid, from the corresponding aryl halide.

The following table summarizes examples of catalyst-free reactions that could potentially be adapted for this compound:

| Reaction Type | Reactants | Conditions | Potential Application for this compound |

| Arylsulfonylation | N-arylacrylamides, Aryl sulfinic acids | Inexpensive oxidants | Synthesis of novel sulfonated compounds |

| Electrochemical Sulfonylation | Organoboronic acids, Sodium arylsulfinates | Room temperature, catalyst- and additive-free | Formation of sulfones |

| Sulfonic Acid Synthesis | Aryl halides, Thiourea dioxide | Air as oxidant, transition-metal-free | A sustainable route to the parent sulfonic acid |

Atom-Economical Processes for Enhanced Synthetic Efficiency

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials used in a chemical process into the final product, thus minimizing waste. The development of synthetic routes with high atom economy is crucial for the sustainable production of chemicals.

Methodologies that proceed via addition reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. The aforementioned catalyst-free direct arylsulfonylation of N-arylacrylamides with sulfinic acids is an example of a reaction with high atom efficiency, as the majority of the atoms from the reactants are incorporated into the desired sulfonated oxindole (B195798) product. researchgate.net

A reagentless, 100% atom-economical approach has been demonstrated for the iodosulfenylation of alkynes, which provides a sustainable method to access (E)-β-iodoalkenyl sulfides. rsc.org While this specific reaction involves sulfides, the underlying principle of direct addition to an alkyne could potentially be explored for sulfinic acids like this compound to generate novel vinyl sulfone derivatives in a highly atom-economical fashion.

The efficiency of a chemical process can be evaluated using green chemistry metrics such as atom economy, reaction mass efficiency, and E-factor. The table below illustrates how different reaction types can impact atom economy.

| Green Chemistry Metric | Description | Relevance to this compound Synthesis |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Addition reactions involving this sulfinic acid would likely have a higher atom economy than substitution reactions. |

| Reaction Mass Efficiency | (Mass of desired product / Total mass of reactants) x 100% | This metric provides a more practical measure of the efficiency of a reaction. |

| E-Factor | Total waste (kg) / Product (kg) | A lower E-factor indicates a more environmentally friendly process. |

Utilization of Green Solvents and Ambient Reaction Conditions in Synthesis

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of many organic compounds in water can be a challenge, the development of water-soluble catalysts and reagents, or the use of biphasic systems, can overcome this limitation. For instance, the chemoselective ligation of sulfinic acids with aryl-nitroso compounds has been shown to proceed in a solvent system containing a phosphate-buffered saline (pH 7.0) and acetonitrile, highlighting the potential for aqueous reaction media. nih.gov

Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure, thermal stability, and recyclability. An anion-functionalized ionic liquid has been shown to be an efficient additive in the copper-catalyzed coupling of sulfinic acid salts with aryl halides, leading to the formation of sulfones. organic-chemistry.org

Solvent-free, or solid-state, reactions represent an even greener approach, as they eliminate the need for any solvent. These reactions can lead to improved yields, shorter reaction times, and easier product isolation.

The following table provides examples of green solvents and their potential application in reactions involving this compound:

| Green Solvent/Condition | Advantages | Potential Applications |

| Water | Non-toxic, non-flammable, readily available | Nucleophilic substitution and coupling reactions. |

| Ionic Liquids | Low vapor pressure, recyclable, tunable properties | As a reaction medium for coupling and functionalization reactions. |

| Solvent-Free | Eliminates solvent waste, can enhance reactivity | Solid-state reactions or reactions under neat conditions. |

Derivatives and Analogues of 3 Bromo 4 Methoxybenzene 1 Sulfinic Acid: Synthesis and Reactivity Profiles

Structurally Related Arylsulfinic Acids

The chemical behavior of an arylsulfinic acid is profoundly influenced by the nature and position of substituents on the aromatic ring. These substituents can alter the electron density of the ring and the sulfur atom, thereby affecting the rates and outcomes of reactions.

Impact of Substituent Effects on Reactivity and Selectivity

Substituents on an aromatic ring modify its reactivity in electrophilic aromatic substitution and other reactions by donating or withdrawing electron density through inductive and resonance effects. lumenlearning.comucsb.edu Activating groups, which are electron-donating, increase the nucleophilicity of the benzene (B151609) ring and accelerate reactions. lumenlearning.com Conversely, deactivating groups, which are electron-withdrawing, slow down these reactions by reducing the ring's electron density. lumenlearning.comjmcs.org.mx

In the case of 3-bromo-4-methoxybenzene-1-sulfinic acid, the ring possesses two key substituents:

A methoxy (B1213986) group (-OCH₃): This is a strong activating group due to its ability to donate a lone pair of electrons into the ring via resonance (+R effect). lumenlearning.com This effect increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

A bromine atom (-Br): This is a deactivating group due to its electron-withdrawing inductive effect (-I effect), but it is also an ortho-para director in electrophilic aromatic substitution reactions. lumenlearning.com

| Substituent on Benzene Ring | Electronic Effect | Predicted Effect on Nucleophilicity of Sulfinate | Example Compound |

|---|---|---|---|

| 4-Methoxy (-OCH₃) | Electron-donating (Activating) | Increase | 4-Methoxybenzene-1-sulfinic acid |

| 4-Methyl (-CH₃) | Electron-donating (Activating) | Increase | p-Toluenesulfinic acid |

| None (-H) | Neutral | Baseline | Benzenesulfinic acid |

| 4-Bromo (-Br) | Electron-withdrawing (Deactivating) | Decrease | 4-Bromobenzene-1-sulfinic acid |

| 4-Nitro (-NO₂) | Strongly Electron-withdrawing (Deactivating) | Strongly Decrease | 4-Nitrobenzene-1-sulfinic acid |

| 3-Bromo-4-methoxy | Competing Effects (Overall Activating) | Increase (relative to unsubstituted) | This compound |

Synthesis and Reactivity of Homologous and Isomeric Arylsulfinic Acid Analogues

The synthesis of arylsulfinic acids and their salts can be achieved through various methods, starting from precursors like aryl halides, thiols, or sulfones. audreyli.comorganic-chemistry.org A common strategy involves the reaction of an aryl halide with a sulfur dioxide surrogate, which allows for the introduction of the sulfinate group. rsc.org

For analogues of this compound, the synthetic approach would begin with the appropriately substituted bromo-methoxy-benzene derivative. For instance, synthesizing an isomer like 2-bromo-4-methoxybenzene-1-sulfinic acid would require starting with 1-bromo-3-methoxybenzene. The reactivity of these isomers would differ based on the steric and electronic environment around the sulfinic acid group.

The reactivity of arylsulfinic acids is diverse. They can participate in coupling reactions to form new sulfur-containing compounds. For example, they react with arenes in the presence of a promoter like BF₃ to yield diaryl sulfoxides and m-arylthio sulfones. nih.govfigshare.com They can also undergo electrochemical oxidative cross-coupling with thiophenols or diselenides to produce unsymmetrical thiosulfonates and selenosulfonates, respectively. researchgate.net The specific substitution pattern on the aromatic ring of the arylsulfinic acid analogue would influence the yield and selectivity of these transformations.

Functional Derivatives of the Sulfinic Acid Moiety

The sulfinic acid group (-SO₂H) is a versatile functional handle that can be converted into a variety of other sulfur-containing moieties, including sulfonate salts, sulfonic acids, sulfonyl halides, sulfonamides, and sulfones.

Synthesis and Transformations of Sulfonate Salts (e.g., Sodium 3-bromo-4-methoxybenzene-1-sulfinate)

Sulfinic acids are readily converted to their corresponding sulfinate salts by treatment with a base. Sodium sulfinates, in particular, are bench-stable, easy to handle, and serve as powerful building blocks in organic synthesis. rsc.orgmdpi.com The synthesis of sodium 3-bromo-4-methoxybenzene-1-sulfinate would involve the deprotonation of the parent sulfinic acid with a sodium base like sodium hydroxide.

Sodium arylsulfinates are widely used as nucleophiles for the formation of C-S bonds. They are key reagents in the synthesis of sulfones and thiosulfonates. rsc.org For instance, they can be coupled with various amines in the presence of molecular iodine to form sulfonamides. rsc.org They also participate in reactions with 1,3-dicarbonyl compounds, mediated by iodine, to furnish β-dicarbonyl sulfones. rsc.org The presence of an electron-donating methoxy group on sodium 3-bromo-4-methoxybenzene-1-sulfinate generally enhances its performance in these coupling reactions compared to salts with electron-withdrawing groups. rsc.org

Interconversion with Sulfonic Acids and Sulfonyl Halides

Sulfinic acids can be oxidized to the more stable sulfonic acids (-SO₃H). This transformation can be achieved using various oxidizing agents. A sustainable one-step strategy involves using an eco-friendly sulfur dioxide surrogate and air as a green oxidant, where the sulfinate acts as an intermediate. rsc.org The direct conversion can also be facilitated by reagents like N-chlorosuccinimide (NCS). oregonstate.edu

Conversely, sulfonic acids can be converted to sulfonyl halides, which are highly reactive and valuable synthetic intermediates. wikipedia.org For example, benzenesulfonic acid can be chlorinated with thionyl chloride or chlorosulfuric acid to produce benzenesulfonyl chloride. wikipedia.org These sulfonyl halides are precursors to a wide range of derivatives. Sulfonyl chlorides react with water to regenerate the corresponding sulfonic acid. wikipedia.org

| Starting Material | Reagent/Condition | Product | Transformation Type |

|---|---|---|---|

| Arylsulfinic Acid (ArSO₂H) | Base (e.g., NaOH) | Sodium Arylsulfinate (ArSO₂Na) | Salt Formation |

| Arylsulfinic Acid (ArSO₂H) | Oxidizing Agent (e.g., Air, NCS) | Arylsulfonic Acid (ArSO₃H) | Oxidation rsc.orgoregonstate.edu |

| Arylsulfonic Acid (ArSO₃H) | Chlorinating Agent (e.g., SOCl₂, HOSO₂Cl) | Arylsulfonyl Chloride (ArSO₂Cl) | Halogenation wikipedia.org |

| Arylsulfonyl Chloride (ArSO₂Cl) | Water (H₂O) | Arylsulfonic Acid (ArSO₃H) | Hydrolysis wikipedia.org |

Formation of Sulfonamide and Sulfone Derivatives

Sulfonamides and sulfones are two of the most important classes of compounds derived from sulfinic acids, known for their applications in medicinal chemistry and materials science. nih.govmdpi.com

Sulfonamides are typically synthesized by reacting a sulfonyl chloride with a primary or secondary amine. audreyli.comnih.gov This is a robust and widely used method. nih.gov An alternative, milder route involves the direct conversion of sulfinic acid salts. For instance, reacting a sodium sulfinate with an electrophilic nitrogen source like hydroxylamine-O-sulfonic acid can yield the corresponding sulfonamide. audreyli.com This method avoids the often harsh conditions required to prepare sulfonyl chlorides. audreyli.com

Sulfones can be prepared through several pathways involving sulfinic acid derivatives. A classic method is the Friedel–Crafts reaction of a sulfonyl chloride with an arene. wikipedia.org More direct methods include the reaction of arylsulfinic acids with arenes or the coupling of arylsulfinic acid salts with diaryliodonium salts, which proceeds under mild, metal-free conditions. figshare.comresearchgate.net Additionally, β-keto sulfones can be synthesized efficiently through the reaction of alkynes with sodium sulfinates, promoted by BF₃·OEt₂. mdpi.com

Comparative Studies with Related Brominated and Methoxylated Aromatic Compounds

Comparison of Reactivity Profiles and Reaction Pathways with Similar Aromatic Systems

The reactivity of a substituted benzene in electrophilic aromatic substitution (EAS) is fundamentally influenced by the electron-donating or electron-withdrawing nature of its substituents. The methoxy group (-OCH₃) is a potent activating group, donating electron density to the aromatic ring through resonance, thereby making the ring more nucleophilic and susceptible to electrophilic attack. Conversely, the bromine atom (-Br) and the sulfinic acid group (-SO₂H) are generally considered deactivating groups due to their electron-withdrawing inductive effects.

In the case of this compound, the powerful activating effect of the methoxy group is expected to dominate, rendering the aromatic ring more reactive than benzene itself. However, the presence of the deactivating bromo and sulfinic acid groups will modulate this reactivity.

A comparative analysis with simpler, related molecules provides insight into these effects. For instance, anisole (B1667542) (methoxybenzene) is significantly more reactive towards electrophiles than benzene. Bromination of anisole, for example, proceeds rapidly and often does not require a Lewis acid catalyst, which is typically necessary for the bromination of benzene. This highlights the strong activating nature of the methoxy group.

The introduction of a sulfinic acid group further complicates the reactivity profile. The sulfinic acid moiety is electron-withdrawing and thus deactivating. Its directing effect in a polysubstituted ring will be influenced by the other substituents present. In concert with the ortho,para-directing methoxy group and the deactivating but also ortho,para-directing bromine atom, the sulfinic acid group's meta-directing preference creates a complex interplay of directing effects. The ultimate regiochemical outcome of an electrophilic substitution reaction on this compound will depend on the specific reaction conditions and the nature of the electrophile, with the positions activated by the methoxy group and not overly sterically hindered being the most likely sites of reaction.

Below is a comparative table illustrating the general reactivity trends in electrophilic aromatic substitution for related compounds.

| Compound | Substituents | Overall Reactivity vs. Benzene | Expected Major Products in Electrophilic Substitution |

| Anisole | -OCH₃ | More Reactive | Ortho- and Para-isomers |

| 4-Bromoanisole | 4-Br, 1-OCH₃ | Less reactive than anisole, but still more reactive than benzene | Substitution ortho to the methoxy group |

| Benzenesulfinic Acid | -SO₂H | Less Reactive | Meta-isomer |

| This compound | 1-SO₂H, 3-Br, 4-OCH₃ | Less reactive than anisole, but likely more reactive than benzene | Complex, depends on interplay of directing effects and steric hindrance |

This table presents generalized reactivity trends. Actual reaction outcomes can be influenced by specific reaction conditions.

Exploration of Structure-Reactivity Relationships across Related Molecular Architectures

The structure-reactivity relationship in substituted aromatic compounds can be quantitatively assessed using principles like the Hammett equation, which correlates reaction rates and equilibrium constants with substituent constants (σ) and reaction constants (ρ). The substituent constant, σ, is a measure of the electronic effect (both inductive and resonance) of a substituent.

The methoxy group has a negative σ value, indicating its electron-donating nature and its ability to stabilize the positively charged intermediate (arenium ion) formed during electrophilic aromatic substitution. This stabilization lowers the activation energy of the reaction, leading to an increased reaction rate.

Conversely, the bromine atom has a positive σ value, reflecting its electron-withdrawing inductive effect which destabilizes the arenium ion and decreases the reaction rate. The sulfinic acid group is also expected to have a positive σ value, further contributing to the deactivation of the aromatic ring compared to anisole.

The interplay of these electronic effects in this compound is complex. The resonance effect of the methoxy group, which strongly activates the ortho and para positions, is counteracted by the inductive withdrawal of the bromo and sulfinic acid groups.

Steric effects also play a crucial role in determining the regioselectivity of reactions. In this compound, the positions ortho to the bulky sulfinic acid and bromo groups may be sterically hindered, potentially favoring substitution at the less encumbered positions. The interplay between electronic activation/deactivation and steric hindrance is a key aspect of the structure-reactivity relationship in such polysubstituted aromatic systems.

The following table summarizes the electronic effects of the substituents present in this compound and related compounds.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| -OCH₃ (Methoxy) | Electron-withdrawing | Electron-donating | Activating | Ortho, Para |

| -Br (Bromo) | Electron-withdrawing | Electron-donating (weak) | Deactivating | Ortho, Para |

| -SO₂H (Sulfinic Acid) | Electron-withdrawing | Electron-withdrawing | Deactivating | Meta |

Future Research Directions and Perspectives in the Chemistry of 3 Bromo 4 Methoxybenzene 1 Sulfinic Acid

Exploration of Unexplored Synthetic Avenues and Methodologies

The development of novel and efficient synthetic routes to 3-Bromo-4-methoxybenzene-1-sulfinic acid and its derivatives is paramount for expanding its utility. While traditional methods for synthesizing arylsulfinic acids exist, future research will likely focus on more direct and atom-economical approaches.

One promising avenue is the exploration of direct C-H functionalization reactions. nih.govorganic-chemistry.org Photocatalytic methods, such as those employing decatungstate catalysts, have shown success in the direct conversion of C(sp³)–H bonds to the corresponding alkyl sulfinic acids. nih.govorganic-chemistry.org Adapting this technology for the selective C-H sulfinylation of aromatic systems like 3-bromo-4-methoxyanisole could provide a more direct and efficient synthesis of this compound, avoiding the need for pre-functionalized starting materials.

Furthermore, electrochemical methods for the synthesis of sulfinic esters from thiophenols and alcohols have been reported. organic-chemistry.org Future work could investigate the electrochemical synthesis of this compound from 3-bromo-4-methoxythiophenol, offering a potentially greener alternative to traditional oxidative methods.

| Synthetic Approach | Potential Starting Material | Key Advantages |

| Direct C-H Sulfinylation | 3-Bromo-4-methoxyanisole | Atom economy, reduced synthetic steps |

| Electrochemical Oxidation | 3-Bromo-4-methoxythiophenol | Mild reaction conditions, avoids harsh oxidants |

| Flow Chemistry Synthesis | Various | Improved safety, scalability, and reproducibility |

Advanced Mechanistic Elucidation Using State-of-the-Art Techniques

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. While the general reactivity of sulfinic acids is known, the specific influence of the bromo and methoxy (B1213986) substituents on reaction pathways warrants further investigation.

Future research should employ state-of-the-art techniques to probe these mechanisms in detail. For instance, the use of in-situ spectroscopic methods, such as ReactIR and Raman spectroscopy, can provide real-time monitoring of reaction intermediates and kinetics. nih.gov Computational studies, including Density Functional Theory (DFT) calculations, can be used to model reaction pathways, calculate transition state energies, and predict product selectivity, offering insights that are often difficult to obtain through experimental means alone. organic-chemistry.org

The study of radical-mediated reactions involving sulfinic acids is another area ripe for exploration. Understanding the factors that govern the formation and subsequent reactions of sulfonyl radicals derived from this compound will be key to developing novel synthetic methodologies. nih.gov

Development of Novel Catalytic Systems for Enhanced Transformations

Catalysis plays a pivotal role in modern organic synthesis, and the development of new catalytic systems for transformations involving this compound will be a key research focus. While sulfinic acids can participate in uncatalyzed reactions, the use of catalysts can enhance reaction rates, improve selectivity, and enable otherwise difficult transformations.

Future efforts in this area could focus on the design of novel solid acid catalysts. Materials functionalized with sulfonic acid groups have demonstrated broad applicability in various organic transformations. researchgate.netmdpi.com The development of analogous solid-supported catalysts bearing sulfinic acid moieties, or catalysts that can effectively activate this compound, could lead to more sustainable and reusable catalytic systems.

Furthermore, the exploration of photocatalysis for reactions involving this sulfinic acid is a promising direction. As demonstrated by the use of decatungstate photocatalysis for C-H sulfinylation, light-mediated processes can offer unique reactivity under mild conditions. nih.govorganic-chemistry.org Designing new photocatalytic systems tailored for the specific electronic properties of this compound could unlock novel synthetic transformations.

| Catalytic System | Potential Application | Advantages |

| Solid Acid Catalysts | Esterification, multicomponent reactions | Reusability, ease of separation |

| Photocatalysts | C-H functionalization, cross-coupling reactions | Mild conditions, unique reactivity |

| Transition Metal Catalysts | Cross-coupling reactions | High efficiency and selectivity |

Expansion of Synthetic Applications in Emerging Chemical Fields

The versatility of the sulfinic acid functional group makes this compound a valuable building block for the synthesis of a wide range of target molecules. While its use in the synthesis of traditional sulfur-containing compounds like sulfones and sulfonamides is well-established, future research will likely focus on its application in emerging chemical fields. nih.govorganic-chemistry.org

One such area is the development of new materials with tailored electronic and optical properties. The incorporation of the 3-bromo-4-methoxyphenylsulfonyl moiety into organic polymers or small molecules could lead to the creation of novel materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the field of medicinal chemistry, this compound can serve as a precursor for the synthesis of complex bioactive molecules. The sulfonyl group is a common feature in many pharmaceuticals, and the ability to introduce the 3-bromo-4-methoxyphenylsulfonyl group in a late-stage functionalization approach could accelerate the discovery of new drug candidates. organic-chemistry.org

Continued Focus on the Development of Sustainable and Environmentally Benign Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. Future research on the chemistry of this compound must prioritize the development of sustainable and environmentally benign methodologies.

This includes the use of greener solvents, the development of catalytic reactions that minimize waste, and the design of atom-economical synthetic routes. rsc.org For example, the use of water as a reaction solvent, where feasible, can significantly reduce the environmental impact of a synthetic process.

By focusing on these future research directions, the scientific community can unlock the full potential of this compound as a valuable tool in organic synthesis and contribute to the development of more efficient, selective, and sustainable chemical processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.